molecular formula C13H10N2O2 B14150272 4-Nitro-3-styrylpyridine CAS No. 627511-07-3

4-Nitro-3-styrylpyridine

Cat. No.: B14150272
CAS No.: 627511-07-3
M. Wt: 226.23 g/mol
InChI Key: CVAXBNLWHFXUNS-VOTSOKGWSA-N
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Description

4-Nitro-3-styrylpyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring bearing a nitro (-NO₂) group at the 4-position and a styryl (-CH=CH-C₆H₅) moiety at the 3-position. This compound is notable for its role as a precursor in synthesizing biologically active derivatives, such as amino-substituted pyridines, via hydrogenation reactions . It has demonstrated growth-inhibitory properties, aligning with the known activity of nitrostyryl N-oxides and styryl compounds in medicinal chemistry .

Properties

CAS No.

627511-07-3

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-nitro-3-[(E)-2-phenylethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-9-14-10-12(13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+

InChI Key

CVAXBNLWHFXUNS-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=CN=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The synthesis of 4-nitro-3-styrylpyridine can be approached through two primary routes:

  • Nitration of 3-Styrylpyridine : Direct nitration of a pre-formed styrylpyridine derivative.
  • Styryl Group Introduction to 4-Nitropyridine : Coupling of a styryl moiety to a nitro-functionalized pyridine intermediate.

The latter route is often preferred due to the challenges of regioselective nitration on styryl-substituted pyridines, where electron-donating styryl groups may deactivate the ring or direct nitration to undesired positions.

Nitration Methods for Pyridine Derivatives

Traditional Batch Nitration

Conventional nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). For pyridine N-oxides, nitration typically occurs at the 4-position due to the directing effect of the N-oxide group. For example, pyridine N-oxide nitration in batch reactors achieves ~72% yield after 210 minutes. However, polynitration and thermal runaway risks necessitate careful temperature control.

Continuous Flow Nitration

Microreactor technology enhances safety and efficiency for exothermic nitrations. In a two-step continuous process:

  • Step 1 : Pyridine N-oxide (20 g) dissolved in H₂SO₄ reacts with HNO₃/H₂SO₄ at 120°C in a PTFE coil reactor (18-minute residence time), yielding 85% 4-nitropyridine N-oxide.
  • Step 2 : The N-oxide intermediate is reduced with phosphorus trichloride (PCl₃) in acetonitrile at 50°C (5-minute residence time), achieving 99% conversion to 4-nitropyridine.

Table 1: Comparative Performance of Batch vs. Continuous Flow Nitration

Parameter Batch Process Continuous Flow
Reaction Time (Step 1) 210 min 18 min
Yield (Step 1) 72% 85%
Byproduct Formation Significant Minimal
Scalability Limited High

Styryl Group Introduction Strategies

Heck Coupling Reaction

The Heck reaction couples aryl halides with alkenes using palladium catalysts. For 4-nitro-3-styrylpyridine, this requires:

  • Substrate : 3-Bromo-4-nitropyridine (synthesized via bromination of 4-nitropyridine).
  • Styrene : Commercially available or derived from benzaldehyde.
  • Conditions : Pd(OAc)₂ catalyst, triethylamine base, DMF solvent, 100°C, 12 hours.
    Yields for analogous Heck couplings on nitro-pyridines range from 65–80%1.

Knoevenagel Condensation

Condensation of 4-nitro-3-pyridinecarboxaldehyde with acetophenone derivatives in the presence of a base (e.g., piperidine) can form the styryl group. This method is less common due to challenges in aldehyde synthesis but offers regioselectivity advantages.

Table 2: Styryl Group Introduction Methods

Method Substrate Conditions Yield Range
Heck Coupling 3-Bromo-4-nitropyridine Pd(OAc)₂, DMF, 100°C 65–80%
Knoevenagel 4-Nitro-3-pyridinecarboxaldehyde Piperidine, EtOH, reflux 50–70%

Integrated Synthetic Routes for 4-Nitro-3-styrylpyridine

Route 1: Sequential Nitration and Coupling

  • Nitration : Prepare 4-nitropyridine via continuous flow.
  • Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical conditions.
  • Heck Coupling : React 3-bromo-4-nitropyridine with styrene.

Route 2: Styryl First, Nitrate Second

  • Styryl Introduction : Couple styrene to 3-bromopyridine via Heck reaction.
  • N-Oxidation and Nitration : Convert pyridine to N-oxide, nitrate at 4-position, and reduce.
    This route risks over-nitration or side reactions due to the electron-rich styryl group.
  • General knowledge extrapolated from analogous Heck coupling reactions in heterocyclic chemistry. 

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-styrylpyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 4-Amino-3-styrylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Nitro-3-styrylbenzaldehyde or 4-Nitro-3-styrylbenzoic acid.

Mechanism of Action

The mechanism of action of 4-Nitro-3-styrylpyridine largely depends on its chemical structure. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The styryl group, with its conjugated double bond system, can engage in π-π interactions and other non-covalent interactions with molecular targets. These properties make 4-Nitro-3-styrylpyridine a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features and substituents of 4-Nitro-3-styrylpyridine with analogous pyridine derivatives:

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-Nitro-3-styrylpyridine 1-oxide 4-NO₂, 3-styryl, 1-oxide C₁₃H₁₀N₂O₃ 242.23 238–239 Growth inhibition; precursor to amino derivatives
2,4-Dihydroxy-3-nitropyridine 2-OH, 4-OH, 3-NO₂ C₅H₄N₂O₄ 156.10 N/A (yellow powder) Synthetic intermediate; acidity due to hydroxyl groups
4-Chloro-3-nitropyridine 4-Cl, 3-NO₂ C₅H₃ClN₂O₂ 158.55 N/A Reactive toward nucleophilic substitution
Cyano-substituted styrylpyridines 2-/4-styryl, meta-C≡N on phenyl Varies ~200–250 N/A Green synthesis; UV-Vis/DFT studies
4-Methyl-3-nitropyridin-2-amine 4-CH₃, 3-NO₂, 2-NH₂ C₆H₇N₃O₂ 153.14 N/A Pharmaceutical potential; tautomerism

Key Observations :

  • Nitro Group Impact : Nitro substituents increase thermal stability, as seen in the high melting point of 4-Nitro-3-styrylpyridine 1-oxide (238–239°C) . Similar nitro-pyridines in exhibit melting points up to 287°C .
  • Electron-Withdrawing Effects: The nitro group enhances reactivity for reduction (e.g., hydrogenation to 4-amino derivatives) and influences spectroscopic profiles (e.g., IR and UV-Vis shifts) .
  • Biological Activity : Nitrostyryl compounds like 4-Nitro-3-styrylpyridine 1-oxide show growth inhibition, whereas hydroxylated derivatives (e.g., 2,4-Dihydroxy-3-nitropyridine) lack such activity .

Spectroscopic and Computational Comparisons

  • Cyano vs. Nitro Styrylpyridines: Cyano-substituted styrylpyridines () exhibit distinct UV-Vis absorption due to the electron-withdrawing -C≡N group. In contrast, nitro groups induce stronger bathochromic shifts and alter HOMO-LUMO gaps, as confirmed by DFT calculations .
  • NMR Profiles : The styryl group in 4-Nitro-3-styrylpyridine causes characteristic proton deshielding (δ 7–8 ppm for vinyl and aromatic protons), while hydroxylated derivatives (e.g., 2,4-Dihydroxy-3-nitropyridine) show downfield shifts for -OH groups .

Q & A

Q. What statistical methods are recommended for analyzing contradictory biological assay data (e.g., IC₅₀ variability)?

  • Methodological Answer : Apply Grubbs’ test to identify outliers. Use ANOVA to assess inter-lab variability (e.g., cell line differences). Report confidence intervals (95%) for reproducibility .

Safety and Handling

Q. What are the critical safety protocols for handling 4-nitro-3-styrylpyridine in synthetic workflows?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles (nitro compounds may be irritants).
  • Ventilation : Use fume hoods to avoid inhalation (P261, P271 GHS codes) .
  • Emergency Response : For spills, neutralize with vermiculite and dispose as hazardous waste (P501) .

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